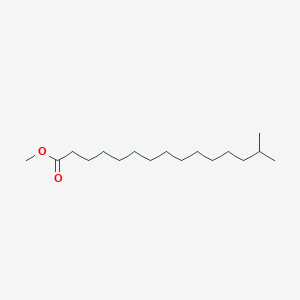

Methyl 14-methylpentadecanoate

説明

This compound has been reported in Streptomyces malaysiense, Streptomyces antioxidans, and other organisms with data available.

Structure

3D Structure

特性

IUPAC Name |

methyl 14-methylpentadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34O2/c1-16(2)14-12-10-8-6-4-5-7-9-11-13-15-17(18)19-3/h16H,4-15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAKCWJNDXBPEBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80199289 | |

| Record name | Pentadecanoic acid, 14-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80199289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5129-60-2 | |

| Record name | Methyl 14-methylpentadecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5129-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentadecanoic acid, 14-methyl-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005129602 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentadecanoic acid, 14-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80199289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Natural Sources of Methyl 14-methylpentadecanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 14-methylpentadecanoate, an iso-branched chain fatty acid methyl ester, has garnered increasing interest within the scientific community due to its presence in various natural sources and its potential biological activities. This technical guide provides a comprehensive overview of the known natural occurrences of this compound, quantitative data where available, detailed experimental protocols for its analysis, and insights into its potential biological signaling pathways and mechanisms of action.

Natural Occurrences of this compound

This compound has been identified in a diverse range of organisms, from marine life and bacteria to terrestrial plants and microalgae. Its precursor, 14-methylpentadecanoic acid, is also found in various natural sources.

Quantitative Data

The concentration of this compound varies significantly among different natural sources. The following table summarizes the available quantitative data.

| Natural Source | Sample Type | Analytical Method | Concentration of this compound | Reference(s) |

| Bergenia ciliata | Methanolic flower extract | GC-MS | 3.77% of total extract | [1][2] |

| Vancomycin-resistant Staphylococcus aureus (VRSA) | Biofilm matrix (silicon surface) | GC-MS | 8.17% of total Fatty Acid Methyl Esters (FAMEs) | [3] |

| Vancomycin-resistant Staphylococcus aureus (VRSA) | Biofilm matrix (nylon surface) | GC-MS | 8.74% of total FAMEs | [3] |

| Vancomycin-resistant Staphylococcus aureus (VRSA) | Biofilm matrix (glass surface) | GC-MS | 10.57% of total FAMEs | [3] |

| Svenzea zeai (Marine Sponge) | Fatty acyl component of zeamide | Not specified | Present, but specific quantity not provided | [4] |

| Azadirachta indica (Neem) | Leaf extract | GC-MS | Present, but specific quantity not provided | [3] |

| Chlorella vulgaris (Microalga) | Not specified | Not specified | Present, but specific quantity not provided | |

| Haematococcus pluvialis (Microalga) | Not specified | Not specified | Present, but specific quantity not provided | [5][6][7] |

Experimental Protocols

The identification and quantification of this compound from natural sources typically involve lipid extraction, transesterification to form fatty acid methyl esters (FAMEs), and subsequent analysis by gas chromatography-mass spectrometry (GC-MS).

Lipid Extraction from Biological Samples

Objective: To extract total lipids from a given biological matrix.

Methodology (based on Folch et al.):

-

Homogenization: Homogenize a known weight of the sample (e.g., 1 gram of plant material or microbial biomass) in a 2:1 (v/v) mixture of chloroform (B151607) and methanol.

-

Phase Separation: Add 0.2 volumes of a 0.9% NaCl solution to the homogenate to induce phase separation.

-

Lipid Recovery: Centrifuge the mixture to separate the layers. The lower chloroform layer, containing the lipids, is carefully collected.

-

Solvent Evaporation: The chloroform is evaporated under a stream of nitrogen to yield the total lipid extract.

Transesterification to Fatty Acid Methyl Esters (FAMEs)

Objective: To convert the fatty acids within the lipid extract to their more volatile methyl esters for GC-MS analysis.

Methodology (Acid-Catalyzed Transesterification):

-

Reaction Setup: To the dried lipid extract, add a solution of 1-2% sulfuric acid in methanol.

-

Heating: The mixture is heated in a sealed vial at a controlled temperature (e.g., 60-80°C) for a specified time (e.g., 1-2 hours).

-

Extraction of FAMEs: After cooling, add hexane (B92381) and water to the reaction mixture. The upper hexane layer containing the FAMEs is collected.

-

Washing and Drying: The hexane layer is washed with water to remove any remaining acid and then dried over anhydrous sodium sulfate.

-

Sample Preparation: The hexane is evaporated, and the resulting FAMEs are redissolved in a suitable solvent (e.g., hexane or ethyl acetate) for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To separate, identify, and quantify the FAMEs, including this compound.

Typical GC-MS Parameters:

-

Gas Chromatograph: Equipped with a capillary column suitable for FAME analysis (e.g., a polar column like a BPX70 or a non-polar column like a DB-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Injector: Split/splitless injector, with an injection volume of 1 µL.

-

Oven Temperature Program: A temperature gradient is used to separate the FAMEs based on their boiling points and polarity. A typical program might start at a lower temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 250°C), and hold for a period.

-

Mass Spectrometer: Operated in electron ionization (EI) mode.

-

Scan Range: Typically from m/z 40 to 550.

-

Identification: Compounds are identified by comparing their mass spectra and retention times with those of authentic standards and by searching mass spectral libraries (e.g., NIST).

-

Quantification: The concentration of this compound is determined by comparing its peak area to that of an internal standard of known concentration.

Signaling Pathways and Mechanisms of Action

While direct studies on the signaling pathways of this compound are limited, research on its parent acid, 14-methylpentadecanoic acid, and other branched-chain fatty acids (BCFAs) provides valuable insights into its potential biological roles.

Proposed Influence on Cellular Signaling

Branched-chain fatty acids have been shown to modulate key signaling pathways involved in metabolism and inflammation. The diagram below illustrates a potential mechanism by which 14-methylpentadecanoic acid (and by extension, its methyl ester) may influence cellular processes.

Antimicrobial and Antifungal Mechanisms of Action

Fatty acids, including branched-chain variants, are known to possess antimicrobial and antifungal properties. The primary mechanism is believed to be the disruption of the microbial cell membrane.

Conclusion

This compound is a naturally occurring branched-chain fatty acid methyl ester found in a variety of organisms. While quantitative data is still limited for some sources, established analytical protocols allow for its reliable identification and quantification. Preliminary evidence suggests that this compound, likely through its conversion to 14-methylpentadecanoic acid, may play a role in modulating key cellular signaling pathways related to metabolism and inflammation. Furthermore, its structural class suggests potential antimicrobial and antifungal activities, primarily through membrane disruption. Further research is warranted to fully elucidate the biological functions and therapeutic potential of this compound.

References

The Enigmatic Role of Methyl 14-methylpentadecanoate in Marine Sponges: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Marine sponges, prolific producers of a vast array of secondary metabolites, continue to be a significant source of novel compounds with potential therapeutic applications. Among these is Methyl 14-methylpentadecanoate, a branched-chain fatty acid methyl ester identified from sponge-associated microorganisms. This technical guide delves into the current understanding of the biological role of this molecule, consolidating available data on its origin, potential bioactivities, and the experimental methodologies used for its study. While specific quantitative data on the pure compound remains elusive in publicly available literature, this paper summarizes the bioactivity of extracts in which it is a constituent and outlines the general significance of branched-chain fatty acids in the biology of marine sponges and their microbial symbionts.

Introduction

Marine sponges (Phylum Porifera) are sessile, filter-feeding invertebrates that have evolved complex chemical defense mechanisms, resulting in the production of a diverse arsenal (B13267) of secondary metabolites. These compounds exhibit a wide range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. A significant portion of these bioactive molecules are thought to be produced by the rich and diverse communities of symbiotic microorganisms that inhabit the sponge tissues.

This compound is a saturated branched-chain fatty acid methyl ester that has been identified as a metabolite of sponge-associated bacteria. Specifically, it has been isolated from a Streptomyces species associated with a marine sponge. Branched-chain fatty acids (BCFAs) are known to be important components of bacterial cell membranes, where they play a crucial role in maintaining membrane fluidity and integrity, particularly in response to environmental stressors. Their presence in sponge-associated microbes suggests a potential role in the adaptation and survival of these symbionts within the host sponge. This guide provides a comprehensive overview of the known information regarding this compound, with a focus on its biological context within marine sponges.

Origin and Chemical Profile

This compound has been identified as a component of the crude ethyl acetate (B1210297) extract of Streptomyces sp. NMF6, a bacterium isolated from the marine sponge Diacarnus ardoukobae. Gas chromatography-mass spectrometry (GC-MS) analysis of this extract revealed the presence of several compounds, with this compound being one of the identified fatty acid methyl esters.

Data Presentation: Chemical Composition of Bioactive Extract

The following table summarizes the chemical composition of the ethyl acetate extract from Streptomyces sp. NMF6, in which this compound was identified.

| Compound Name | Retention Time (min) | Molecular Formula | Molecular Weight ( g/mol ) | Peak Area (%) |

| This compound | 21.49 | C17H34O2 | 270 | 1.50 |

| ... [Other identified compounds] | ... | ... | ... | ... |

Note: This table is based on data from a single study and represents the composition of a crude extract. The relative abundance of this compound may vary depending on culture conditions.

Biological Role and Potential Applications

The precise biological role of pure this compound has not been extensively studied. However, based on the activities of the crude extract in which it was found and the known functions of related molecules, several potential roles and applications can be inferred.

Antimicrobial and Antifungal Activity

The crude extract of Streptomyces sp. NMF6, containing this compound, exhibited antimicrobial activity against several pathogenic microbes. Fatty acid methyl esters, as a class of compounds, are known to possess antimicrobial and antifungal properties. It is plausible that this compound contributes to the overall antimicrobial profile of the extract.

Anticancer and Antiviral Activities

The same crude extract also demonstrated cytotoxic effects against certain cancer cell lines and antiviral activity. While these activities are attributed to the entire mixture of compounds, the presence of various fatty acid methyl esters, including this compound, may play a role. Some studies on other fatty acid methyl esters have reported anticancer activities, suggesting a potential avenue for future research on the purified compound.

Role in Membrane Fluidity

As a branched-chain fatty acid, a primary biological role of the corresponding carboxylic acid (14-methylpentadecanoic acid) within the producing bacterium is likely structural. BCFAs are key components of the phospholipids (B1166683) in bacterial cell membranes. The methyl branching disrupts the tight packing of the acyl chains, thereby increasing membrane fluidity. This is a critical adaptation for microorganisms, allowing them to maintain membrane function across varying environmental conditions, such as changes in temperature and pressure, which are relevant in the marine environment and within a sponge host.

Data Presentation: Bioactivity of Crude Extract Containing this compound

The following table summarizes the reported biological activities of the crude ethyl acetate extract of Streptomyces sp. NMF6.

| Activity | Assay | Results |

| Antimicrobial | Disc Diffusion | Active against Staphylococcus aureus, Enterococcus faecalis, Vibrio damsela, and Candida albicans. |

| Antioxidant | DPPH, Ferric-reducing power, Phosphomolybdenum | Strong antioxidant activity. |

| Anticancer | MTT Assay | Cytotoxic against MCF-7, Hep-G2, and HCT-116 cell lines. |

| Antiviral | - | Promising activity against HSV-1, CoxB4, and Hepatitis A viruses. |

Disclaimer: The biological activities listed above are for the crude extract and not for purified this compound. The contribution of this compound to these activities has not been individually determined.

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the isolation, identification, and characterization of this compound from its microbial source.

Isolation of the Producing Microorganism

-

Sample Collection: The marine sponge (Diacarnus ardoukobae) is collected from its marine habitat.

-

Homogenization: A portion of the sponge tissue is aseptically homogenized in sterile seawater.

-

Serial Dilution and Plating: The homogenate is serially diluted and plated onto a suitable isolation medium for actinomycetes (e.g., Starch Casein Agar) prepared with seawater.

-

Incubation: Plates are incubated at an appropriate temperature (e.g., 28-30 °C) until distinct microbial colonies are observed.

-

Pure Culture Isolation: Morphologically distinct colonies are sub-cultured to obtain pure isolates.

Cultivation and Extraction of Secondary Metabolites

-

Inoculation: A pure isolate of the Streptomyces strain is used to inoculate a suitable liquid culture medium (e.g., Starch Casein Broth).

-

Fermentation: The culture is incubated under optimal conditions (e.g., 28-30 °C, with shaking) for a period sufficient for the production of secondary metabolites (e.g., 7-14 days).

-

Extraction: The culture broth is separated from the mycelial mass by centrifugation. The supernatant is then extracted with an organic solvent, typically ethyl acetate, to partition the secondary metabolites.

-

Concentration: The organic extract is concentrated under reduced pressure to yield the crude extract.

GC-MS Analysis for the Identification of Fatty Acid Methyl Esters

-

Derivatization (Transesterification): The fatty acids in the crude extract are converted to their more volatile methyl esters (FAMEs). A common method involves heating the extract with a solution of methanolic HCl or BF3-methanol.

-

GC-MS Instrumentation: A gas chromatograph coupled with a mass spectrometer is used for analysis.

-

Chromatographic Separation: The FAMEs are separated on a capillary column (e.g., HP-5MS) with a suitable temperature program.

-

Mass Spectrometry: As the separated compounds elute from the GC column, they are ionized (typically by electron impact), and their mass-to-charge ratio is detected.

-

Identification: The identification of this compound is achieved by comparing its mass spectrum and retention time with those of a known standard or by matching the mass spectrum with a reference library (e.g., NIST).

Visualizations: Pathways and Workflows

Biosynthesis of Branched-Chain Fatty Acids in Streptomyces

The biosynthesis of branched-chain fatty acids in Streptomyces is initiated from branched-chain amino acid precursors. The following diagram illustrates the general pathway leading to the formation of iso- and anteiso-fatty acids.

Caption: Biosynthesis pathway of branched-chain fatty acids in Streptomyces.

Experimental Workflow for Isolation and Identification

The following diagram outlines the general workflow from sponge collection to the identification of this compound.

Caption: Experimental workflow for the isolation and identification of this compound.

Conclusion and Future Perspectives

This compound is a fatty acid methyl ester of microbial origin found in association with marine sponges. While its specific biological activities as a pure compound are yet to be fully elucidated, its presence in a bioactive crude extract suggests it may contribute to the antimicrobial and cytotoxic properties of its producing organism, the Streptomyces sp. NMF6. The primary role of its parent fatty acid is likely structural, contributing to the maintenance of cell membrane fluidity in the bacterial symbiont.

Future research should focus on the isolation of pure this compound to definitively determine its bioactivity profile. Quantitative assays to establish its Minimum Inhibitory Concentrations (MICs) against a panel of pathogenic bacteria and fungi, as well as its IC50 values against various cancer cell lines, are crucial next steps. Furthermore, investigating its role in the chemical ecology of the sponge-microbe symbiosis could provide valuable insights into the intricate interactions within this holobiont. Such studies will be instrumental in unlocking the full therapeutic and biotechnological potential of this and other sponge-derived natural products.

Methyl 14-methylpentadecanoate: A Comprehensive Technical Guide to its Role as a Bacterial Biomarker

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise and rapid identification of bacterial species is a cornerstone of microbiological research, clinical diagnostics, and pharmaceutical development. Cellular fatty acid analysis has emerged as a powerful chemotaxonomic tool, providing a stable and reproducible method for bacterial classification. Among the diverse array of fatty acids found in bacteria, branched-chain fatty acids, and specifically their methyl ester derivatives, serve as significant biomarkers. This in-depth technical guide focuses on methyl 14-methylpentadecanoate (iso-C16:0 FAME), a prominent iso-branched fatty acid methyl ester, and its utility in bacterial identification. This document provides a detailed overview of its biochemical significance, a compilation of quantitative data across various bacterial species, comprehensive experimental protocols for its analysis, and visual representations of relevant biochemical pathways and analytical workflows.

Introduction: The Significance of Bacterial Fatty Acid Profiling

The composition of cellular fatty acids is a genetically stable trait that provides a unique "fingerprint" for different bacterial species.[1] This principle forms the basis of fatty acid methyl ester (FAME) analysis, a widely adopted method for bacterial chemotaxonomy.[2] Unlike traditional morphological or biochemical tests, FAME analysis offers a high degree of standardization and automation, making it a robust technique for microbial identification in various fields, from clinical microbiology to environmental science.[3]

Bacterial fatty acids are primarily located in the cell membrane as components of phospholipids, where they play a crucial role in maintaining membrane fluidity and integrity.[4] The diversity of these fatty acids, including variations in chain length, branching, and the presence of double bonds or hydroxyl groups, provides a rich source of taxonomic information.[3]

This compound (iso-C16:0 FAME): A Key Bacterial Biomarker

2.1. Chemical Structure and Properties

This compound is the methyl ester of 14-methylpentadecanoic acid, an iso-branched saturated fatty acid. The "iso" designation indicates that a methyl group is located on the penultimate carbon atom from the methyl end of the fatty acid chain.

-

Chemical Formula: C₁₇H₃₄O₂

-

Molecular Weight: 270.45 g/mol

-

Synonyms: Methyl isohexadecanoate, iso-C16:0 FAME

2.2. Biological Role and Distribution

Branched-chain fatty acids, including the iso-C16:0 parent acid, are major components of the cell membranes of many bacterial species, particularly Gram-positive bacteria.[3] The presence of methyl branches disrupts the orderly packing of the acyl chains in the membrane, thereby increasing membrane fluidity. This is a critical adaptation for bacteria, allowing them to maintain membrane function across a range of environmental temperatures.[5]

The relative abundance of this compound, along with other branched-chain and straight-chain fatty acids, creates a distinctive profile that is characteristic of a particular bacterial species or group. This makes it a valuable biomarker for identification purposes.

Data Presentation: Quantitative Abundance of this compound in Various Bacteria

The following table summarizes the percentage of this compound (iso-C16:0) found in the total cellular fatty acid profiles of a selection of bacterial species. It is important to note that the fatty acid composition can be influenced by growth conditions such as temperature and culture medium.[6] The data presented here are representative values obtained under specific, cited experimental conditions.

| Bacterial Species | Gram Stain | Percentage of this compound (iso-C16:0) | Reference(s) |

| Bacillus subtilis ONU551 | Positive | 1.85% | [7] |

| Microbacterium barkeri | Positive | 14.49 - 16.9% | [8] |

| Listeria monocytogenes Scott A | Positive | Not a major component | [1] |

| Staphylococcus aureus | Positive | Present, but not a major component | [9][10] |

| Pseudomonas aeruginosa | Negative | Not typically present | [3] |

| Escherichia coli | Negative | Not typically present | [11][12] |

| Mycobacterium species | N/A (Acid-fast) | Present, but not a major component | [7] |

Experimental Protocols: Analysis of this compound

The standard method for the analysis of bacterial fatty acids is Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS) of their methyl esters (FAMEs). The following protocol is a comprehensive guide to the entire workflow, from sample preparation to analysis.

4.1. Materials and Reagents

-

Bacterial Culture: Pure culture of the bacterium of interest grown on a standardized medium (e.g., Trypticase Soy Agar) under controlled temperature and time.

-

Reagents for Saponification: 45g Sodium Hydroxide (NaOH), 150ml Methanol (CH₃OH), 150ml distilled water.[3]

-

Reagents for Methylation: 325ml certified 6.0N Hydrochloric Acid (HCl), 275ml Methanol (CH₃OH).[3]

-

Reagents for Extraction: 200ml Hexane, 200ml Methyl tert-butyl ether (MTBE).[3]

-

Reagents for Base Wash: 10.8g Sodium Hydroxide (NaOH) dissolved in 900ml distilled water.[3]

-

Glassware: Screw-cap culture tubes (13x100 mm) with Teflon-lined caps, pipettes, GC vials.

-

Equipment: Vortex mixer, water bath, centrifuge, gas chromatograph with a flame ionization detector (FID) or a mass spectrometer (MS).

4.2. Detailed Experimental Procedure

Step 1: Harvesting Bacterial Cells

-

Using a sterile loop, harvest approximately 40 mg of bacterial cells from the third quadrant of a quadrant-streaked agar (B569324) plate.[3]

-

Transfer the cells to a clean 13x100 mm screw-cap culture tube.

Step 2: Saponification (Liberation of Fatty Acids)

-

Add 1.0 ml of the saponification reagent to the tube containing the bacterial cells.

-

Securely seal the tube with a Teflon-lined cap and vortex briefly.

-

Heat the tube in a boiling water bath (100°C) for 30 minutes, vortexing for 5-10 seconds every 5 minutes.

-

Cool the tube to room temperature.

Step 3: Methylation (Conversion to FAMEs)

-

Add 2.0 ml of the methylation reagent to the cooled tube.

-

Reseal the tube and vortex briefly.

-

Heat the tube in a water bath at 80°C for 10 minutes.

-

Cool the tube rapidly to room temperature using a cold water bath.

Step 4: Extraction of FAMEs

-

Add 1.25 ml of the extraction reagent (hexane:MTBE) to the tube.

-

Seal the tube and mix by gentle end-over-end rotation for 10 minutes.

-

Allow the layers to separate (centrifugation at low speed can aid separation).

-

Carefully transfer the upper organic phase containing the FAMEs to a clean tube.

Step 5: Base Wash (Sample Cleanup)

-

Add 3.0 ml of the base wash reagent to the tube containing the extracted FAMEs.

-

Seal the tube and mix by gentle end-over-end rotation for 5 minutes.

-

Allow the layers to separate.

-

Transfer approximately two-thirds of the upper organic phase to a GC vial for analysis.

Step 6: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

GC Column: A non-polar or medium-polarity capillary column is typically used (e.g., HP-5MS, Rxi-17Sil MS).[13][14]

-

Carrier Gas: Helium or Hydrogen.

-

Injection: 1-2 µl of the FAME extract is injected into the GC.

-

Oven Temperature Program: A temperature gradient is used to separate the FAMEs based on their boiling points. A typical program might start at 100°C, ramp up to 240-250°C.[14]

-

Detection: The separated FAMEs are detected by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). MS provides definitive identification based on the mass spectrum of each compound.

-

Identification: The retention time and mass spectrum of this compound are compared to those of a known standard or a library of FAME profiles (e.g., the Sherlock Microbial Identification System).[3]

Mandatory Visualizations

5.1. Biosynthesis of Iso-Branched Fatty Acids

The biosynthesis of iso-branched fatty acids, such as the parent acid of this compound, initiates from branched-chain amino acids. The following diagram illustrates the general pathway for the formation of an iso-fatty acid primer from valine.

5.2. Experimental Workflow for FAME Analysis

The following diagram outlines the key steps in the experimental workflow for the preparation and analysis of fatty acid methyl esters from bacterial cells.

Conclusion

This compound is a significant biomarker in the chemotaxonomic identification of bacteria. Its presence and relative abundance, as part of a broader fatty acid profile, provide a reliable and reproducible means of classifying microorganisms. The standardized protocols for FAME analysis by GC-MS have enabled the creation of extensive libraries of bacterial fatty acid profiles, facilitating rapid and accurate identification. For researchers and professionals in drug development, understanding the distribution and analysis of such biomarkers is crucial for quality control, microbial characterization, and the discovery of novel antimicrobial targets. The continued refinement of analytical techniques and the expansion of FAME databases will further enhance the utility of this compound and other fatty acids as indispensable tools in microbiology.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Mycobacterium tuberculosis and lipids: Insights into molecular mechanisms from persistence to virulence - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Deciphering the impact of exogenous fatty acids on Listeria monocytogenes at low temperature by transcriptome analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Use of Fatty Acid Methyl Ester Profiles for Discrimination of Bacillus cereus T-Strain Spores Grown on Different Media - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Constitutive fatty acid and enzyme profiles of Mycobacterium species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pseudomonas aeruginosa responds to exogenous polyunsaturated fatty acids (PUFAs) by modifying phospholipid composition, membrane permeability, and phenotypes associated with virulence - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Interrelationships among Fatty Acid Composition, Staphyloxanthin Content, Fluidity, and Carbon Flow in the Staphylococcus aureus Membrane [mdpi.com]

- 10. biorxiv.org [biorxiv.org]

- 11. Lipid Compositions in Escherichia coli and Bacillus subtilis During Growth as Determined by MALDI-TOF and TOF/TOF Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biosynthesis Pathway of Branched-Chain Fatty Acids in Microorganisms

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the biosynthesis of branched-chain fatty acids (BCFAs) in microorganisms. BCFAs are crucial components of the cell membrane in many bacteria, playing a vital role in maintaining membrane fluidity and enabling adaptation to diverse environmental conditions. Understanding this pathway is essential for developing novel antimicrobial agents and for the metabolic engineering of microorganisms for various biotechnological applications.

Core Biosynthesis Pathway of Branched-Chain Fatty Acids

The biosynthesis of BCFAs in microorganisms is a multi-step process that begins with the catabolism of branched-chain amino acids (BCAAs) to produce the necessary primers for fatty acid synthesis. These primers are then elongated by the fatty acid synthase (FAS) system.

The primary precursors for BCFA synthesis are the α-keto acids derived from the BCAAs valine, leucine, and isoleucine.[1] The specific precursor determines the type of BCFA produced:

-

Valine leads to the formation of iso-fatty acids with an even number of carbon atoms.

-

Leucine gives rise to iso-fatty acids with an odd number of carbon atoms.

-

Isoleucine is the precursor for anteiso-fatty acids with an odd number of carbon atoms.

The overall pathway can be broken down into two main stages: primer synthesis and fatty acid elongation .

Primer Synthesis

The synthesis of branched-chain acyl-CoA primers involves two key enzymatic steps:

-

Transamination: A branched-chain amino acid aminotransferase (BCAT) catalyzes the transfer of an amino group from a BCAA to an α-keto acid acceptor, typically α-ketoglutarate, producing the corresponding branched-chain α-keto acid (BCKA).[2]

-

Oxidative Decarboxylation: The branched-chain α-keto acid dehydrogenase (BCKDH) complex, a multi-enzyme complex, catalyzes the oxidative decarboxylation of the BCKA to form the corresponding branched-chain acyl-CoA.[3][4] This acyl-CoA then serves as the primer for the fatty acid synthase system. In some bacteria, a branched-chain α-keto acid decarboxylase (BCKA decarboxylase) is essential for this step.[3]

Fatty Acid Elongation

The branched-chain acyl-CoA primers are elongated by the Type II fatty acid synthase (FASII) system, which is a dissociated system of monofunctional enzymes. The key enzyme initiating this process is β-ketoacyl-ACP synthase III (FabH) , which condenses the branched-chain acyl-CoA primer with malonyl-ACP.[5] Subsequent cycles of elongation involve the sequential action of four enzymes:

-

β-ketoacyl-ACP reductase (FabG)

-

β-hydroxyacyl-ACP dehydratase (FabZ)

-

Enoyl-ACP reductase (FabI)

-

β-ketoacyl-ACP synthase (FabB/FabF)

Each cycle adds two carbon units from malonyl-CoA to the growing acyl chain until a fatty acid of the desired length is synthesized.

Below is a diagram illustrating the core biosynthesis pathway of BCFAs.

Quantitative Data

The activity and substrate specificity of the key enzymes in the BCFA biosynthesis pathway are critical for determining the final fatty acid composition of the cell membrane.

Kinetic Parameters of Key Enzymes

The following table summarizes the available kinetic parameters for key enzymes involved in BCFA biosynthesis from various microbial sources.

| Enzyme | Organism | Substrate | Km (mM) | Vmax or kcat | Reference |

| BCAT | Lactococcus lactis | Isoleucine | - | - | [6] |

| Leucine | - | - | [6] | ||

| Valine | - | - | [6] | ||

| BCKDH | Bacillus subtilis | α-Ketoisovalerate | ~0.05-0.06 | 13-15 nmol/h/mg protein | [7] |

| Rat Liver | α-Ketoisocaproate | - | - | [1] | |

| FabH | Bacillus subtilis (bFabH1) | Acetyl-CoA | - | 2.5% of E. coli FabH activity | [8] |

| Bacillus subtilis (bFabH2) | Acetyl-CoA | - | 20% of E. coli FabH activity | [8] |

Note: Comprehensive kinetic data for all key enzymes in a single microbial species is limited in the current literature. The provided data represents a compilation from different studies and organisms.

Branched-Chain Fatty Acid Composition under Stress Conditions

Environmental stressors, such as changes in temperature and pH, can significantly alter the BCFA composition of the cell membrane as an adaptive response.

| Organism | Stress Condition | Change in BCFA Composition | Reference |

| Listeria monocytogenes | Low Temperature | Increase in anteiso-C15:0 | [9] |

| Listeria monocytogenes | Acidic pH (pH 5.0) | Significant increase in anteiso-C17:0 and decrease in iso-C15:0 | [10] |

| Listeria monocytogenes | Alkaline pH (pH 9.0) | Higher proportions of total BCFAs compared to neutral pH | [10] |

| Staphylococcus aureus | Isoleucine/Leucine deprivation | Replacement of anteiso/iso C17 and C19 with C18 and C20 straight-chain fatty acids | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the BCFA biosynthesis pathway.

Analysis of Bacterial Fatty Acid Composition by GC-MS

This protocol outlines the extraction and derivatization of fatty acids from bacterial cells for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

-

Bacterial cell pellet

-

Saponification reagent (45 g NaOH, 150 ml methanol, 150 ml distilled water)

-

Methylation reagent (325 ml 6.0 N HCl, 275 ml methanol)

-

Extraction solvent (200 ml hexane, 200 ml methyl tert-butyl ether)

-

Wash solution (10.8 g NaOH in 900 ml distilled water)

-

Glass tubes with Teflon-lined caps

-

Water bath or heating block

-

Vortex mixer

-

Centrifuge

-

GC-MS system

Procedure:

-

Harvest and Wash Cells: Centrifuge the bacterial culture and wash the cell pellet with sterile saline to remove residual medium.

-

Saponification: Resuspend the cell pellet in 1.0 ml of saponification reagent in a glass tube. Tightly cap the tube and heat at 100°C for 30 minutes, with vortexing every 10 minutes. This step hydrolyzes the lipids to release fatty acids as sodium salts.

-

Methylation: Cool the tubes and add 2.0 ml of methylation reagent. Cap tightly and heat at 80°C for 10 minutes. This step converts the fatty acids to their more volatile fatty acid methyl esters (FAMEs).[5]

-

Extraction: Cool the tubes and add 1.25 ml of extraction solvent. Cap and vortex for 10 minutes.

-

Phase Separation: Centrifuge the tubes at a low speed to separate the phases. The upper organic phase contains the FAMEs.

-

Washing: Transfer the upper organic phase to a new tube and add 3.0 ml of wash solution. Vortex for 5 minutes and centrifuge to separate the phases.

-

Sample Analysis: Transfer the upper organic phase to a GC vial for analysis.

-

GC-MS Analysis: Inject the sample into the GC-MS system. A typical GC program involves a temperature ramp from 170°C to 270°C. The mass spectrometer is used to identify the individual FAMEs based on their mass spectra.[5]

Below is a diagram illustrating the experimental workflow for GC-MS analysis of BCFAs.

Enzyme Assay for Branched-Chain α-Keto Acid Dehydrogenase (BCKDH)

This spectrophotometric assay measures the activity of the BCKDH complex by monitoring the production of NADH.[12]

Materials:

-

Purified BCKDH enzyme or cell lysate

-

Assay buffer (e.g., 50 mM potassium phosphate, pH 7.5)

-

Branched-chain α-keto acid substrate (e.g., α-ketoisovalerate)

-

Coenzyme A (CoA)

-

Nicotinamide adenine (B156593) dinucleotide (NAD+)

-

Thiamine pyrophosphate (TPP)

-

MgCl2

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare Reaction Mixture: In a cuvette, prepare a reaction mixture containing the assay buffer, CoA, NAD+, TPP, and MgCl2.

-

Pre-incubation: Add the enzyme sample to the reaction mixture and pre-incubate at the desired temperature (e.g., 37°C) for a few minutes to allow the enzyme to equilibrate.

-

Initiate Reaction: Start the reaction by adding the branched-chain α-keto acid substrate.

-

Monitor Absorbance: Immediately begin monitoring the increase in absorbance at 340 nm, which corresponds to the production of NADH.

-

Calculate Activity: The rate of NADH production can be calculated using the Beer-Lambert law (extinction coefficient for NADH at 340 nm is 6.22 mM-1cm-1). One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.

Enzyme Assay for Branched-Chain Amino Acid Aminotransferase (BCAT)

This is a coupled spectrophotometric assay that measures BCAT activity by monitoring the consumption of NADH.[12]

Materials:

-

Purified BCAT enzyme or cell lysate

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Branched-chain amino acid substrate (e.g., L-leucine)

-

α-Ketoglutarate

-

NADH

-

D-2-hydroxyisocaproate dehydrogenase (for coupling)

-

Pyridoxal 5'-phosphate (PLP)

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare Reaction Mixture: In a cuvette, prepare a reaction mixture containing the assay buffer, L-leucine, α-ketoglutarate, NADH, D-2-hydroxyisocaproate dehydrogenase, and PLP.

-

Pre-incubation: Add the BCAT enzyme sample to the reaction mixture and pre-incubate at the desired temperature.

-

Monitor Absorbance: Monitor the decrease in absorbance at 340 nm, which is coupled to the oxidation of NADH by the D-2-hydroxyisocaproate dehydrogenase acting on the product of the BCAT reaction.

-

Calculate Activity: The rate of NADH consumption is proportional to the BCAT activity.

Regulation of Branched-Chain Fatty Acid Biosynthesis

The biosynthesis of BCFAs is tightly regulated to ensure the maintenance of optimal membrane fluidity in response to environmental cues. This regulation occurs at both the transcriptional and post-transcriptional levels.

A key regulatory point is the expression of the bkd operon, which encodes the components of the BCKDH complex. In Bacillus subtilis, the bkd operon is under the control of the global transcriptional regulator CodY, which represses its expression in the presence of high concentrations of BCAAs.[13] Additionally, the expression of the bkd operon is induced at low temperatures, leading to an increased supply of anteiso-BCFA precursors to enhance membrane fluidity.

The activity of the fatty acid synthase enzymes can also be regulated by feedback inhibition from the final acyl-ACP products.

Below is a diagram illustrating the regulatory network of the bkd operon in Bacillus subtilis.

Conclusion

The biosynthesis of branched-chain fatty acids is a fundamental metabolic pathway in many microorganisms, with significant implications for their survival and adaptation. This guide has provided a detailed overview of the core pathway, quantitative data on enzyme kinetics and fatty acid composition, step-by-step experimental protocols, and insights into the regulatory mechanisms. A thorough understanding of this pathway is paramount for researchers in microbiology, biochemistry, and drug development, as it offers promising targets for novel therapeutic interventions and for the bioengineering of microorganisms with desired properties. Further research is needed to fully elucidate the intricate regulatory networks and to obtain a more complete set of kinetic parameters for the key enzymes across a wider range of microorganisms.

References

- 1. Kinetic characterization of branched chain ketoacid dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Biosynthesis of branched-chain fatty acids in Bacillus subtilis. A decarboxylase is essential for branched-chain fatty acid synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Branched-chain alpha-keto acid dehydrogenase complex - Wikipedia [en.wikipedia.org]

- 5. Crystal structures of the fatty acid biosynthesis initiation enzymes in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. scispace.com [scispace.com]

- 8. β-Ketoacyl-Acyl Carrier Protein Synthase III (FabH) Is a Determining Factor in Branched-Chain Fatty Acid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Branched-Chain Fatty Acids and Membrane Function in Listeria Monocytogenes | National Agricultural Library [nal.usda.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. Branched-chain amino acid metabolism controls membrane phospholipid structure in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Genetic engineering of the branched fatty acid metabolic pathway of Bacillus subtilis for the overproduction of surfactin C14 isoform - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of Methyl 14-methylpentadecanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 14-methylpentadecanoate, an anteiso-branched chain fatty acid methyl ester, is a molecule of growing interest within the scientific community. Its presence in various natural sources and its potential biological activities make it a subject of investigation for applications ranging from antimicrobial agent development to novel therapeutic strategies. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, purification, analysis, and known biological activities of this compound, tailored for a scientific audience.

Physical and Chemical Properties

This compound is a saturated fatty acid methyl ester. Its core physical and chemical properties are summarized in the table below, providing a foundational dataset for researchers.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₃₄O₂ | [1] |

| Molecular Weight | 270.45 g/mol | [1] |

| CAS Number | 5129-60-2 | [1] |

| Appearance | Colorless liquid (estimated) | [2] |

| Boiling Point | 311.00 to 312.00 °C at 760.00 mm Hg (estimated) | [2] |

| Vapor Pressure | 0.001000 mmHg at 25.00 °C (estimated) | [2] |

| Flash Point | 291.00 °F (144.10 °C) (estimated) | [2] |

| logP (o/w) | 7.253 (estimated) | [2] |

| Water Solubility | 0.01354 mg/L at 25 °C (estimated) | [2] |

| Solubility in Organic Solvents | Soluble in ethanol (B145695) and chloroform. |

Synthesis and Purification

The synthesis of this compound can be achieved through two primary routes: direct esterification of 14-methylpentadecanoic acid or transesterification of triglycerides containing this fatty acid.

Experimental Protocol: Synthesis via Esterification of 14-methylpentadecanoic Acid

This protocol describes a general method for the acid-catalyzed esterification of a fatty acid.

Materials:

-

14-methylpentadecanoic acid

-

Anhydrous methanol

-

Concentrated sulfuric acid (catalyst)

-

Diethyl ether or hexane (B92381)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask, dissolve 1 gram of 14-methylpentadecanoic acid in 20 mL of anhydrous methanol.

-

Slowly add 0.5 mL of concentrated sulfuric acid to the solution while stirring.

-

Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the reaction mixture to a separatory funnel and add 50 mL of diethyl ether or hexane.

-

Wash the organic layer sequentially with 20 mL of water, 20 mL of saturated sodium bicarbonate solution, and finally with 20 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the solution to remove the drying agent.

-

Remove the solvent using a rotary evaporator to yield the crude this compound.

Experimental Protocol: Purification by Column Chromatography

The crude product can be purified using silica (B1680970) gel column chromatography.

Materials:

-

Silica gel (60-120 mesh)

-

Hexane

-

Ethyl acetate (B1210297)

-

Glass column

-

Collection tubes

Procedure:

-

Prepare a slurry of silica gel in hexane and pack it into a glass column.

-

Dissolve the crude this compound in a minimal amount of hexane.

-

Load the sample onto the top of the silica gel column.

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity with ethyl acetate).

-

Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain purified this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR (CDCl₃):

-

δ 3.67 (s, 3H, -OCH₃)

-

δ 2.30 (t, 2H, -CH₂-COO-)

-

δ 1.62 (m, 2H, -CH₂-CH₂-COO-)

-

δ 1.50 (m, 1H, -CH(CH₃)₂)

-

δ 1.25 (br s, 20H, -(CH₂)₁₀-)

-

δ 0.86 (d, 6H, -CH(CH₃)₂)

Predicted ¹³C NMR (CDCl₃):

-

δ 174.4 (-COO-)

-

δ 51.4 (-OCH₃)

-

δ 38.9 (-CH₂-CH(CH₃)₂)

-

δ 34.1 (-CH₂-COO-)

-

δ 29.7 - 29.1 (-(CH₂)ₙ-)

-

δ 27.9 (-CH(CH₃)₂)

-

δ 24.9 (-CH₂-CH₂-COO-)

-

δ 22.7 (-CH(CH₃)₂)

Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) is a standard technique for the analysis of fatty acid methyl esters. The electron ionization (EI) mass spectrum of this compound is characterized by specific fragmentation patterns.

Key Fragmentation Ions (m/z):

-

M⁺ (270.3): Molecular ion

-

227: [M - 43]⁺, loss of the isopropyl group

-

74: McLafferty rearrangement product, characteristic of methyl esters

Experimental Protocol: GC-MS Analysis

This protocol outlines a general procedure for the GC-MS analysis of FAMEs.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column suitable for FAME analysis (e.g., DB-23, HP-88, or similar polar column)

GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 min

-

Ramp: 10 °C/min to 240 °C

-

Hold at 240 °C for 10 min

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min

-

Injection Mode: Split (e.g., 50:1) or splitless, depending on concentration

MS Conditions:

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 40-500

Sample Preparation:

-

The purified this compound is dissolved in a suitable volatile solvent (e.g., hexane or dichloromethane) to a concentration of approximately 1 mg/mL.

-

An internal standard can be added for quantitative analysis.

-

1 µL of the sample is injected into the GC-MS system.

Biological Activities and Potential Applications

This compound has been reported to possess antimicrobial and antifungal properties. While the exact mechanisms of action are not fully elucidated for this specific molecule, the broader class of fatty acids and their esters are known to exert their effects through various mechanisms.

Antimicrobial and Antifungal Activity

Studies have shown that branched-chain fatty acids can exhibit inhibitory activity against a range of bacteria and fungi. The proposed mechanisms often involve the disruption of the cell membrane's integrity, leading to increased permeability and eventual cell lysis. The lipophilic nature of the fatty acid chain allows it to intercalate into the lipid bilayer of microbial cell membranes.

Potential in Drug Development

The biological activities of this compound suggest its potential as a lead compound in drug development, particularly in the area of infectious diseases. Further research is warranted to explore its efficacy, safety profile, and mechanism of action in more detail.

While direct evidence is limited, other fatty acids have been shown to modulate inflammatory signaling pathways, such as the NF-κB and MAPK pathways. It is plausible that this compound could have similar immunomodulatory effects, which could be relevant for the development of anti-inflammatory drugs.

Conclusion

This compound is a fatty acid methyl ester with defined physical and chemical properties and potential biological activities that merit further investigation. This technical guide provides a solid foundation for researchers and drug development professionals by summarizing its key characteristics and providing detailed experimental approaches for its synthesis, purification, and analysis. Future research should focus on elucidating the specific molecular mechanisms underlying its biological effects and exploring its therapeutic potential in greater detail.

References

The Presence and Implications of Methyl 14-methylpentadecanoate in Microbial Biofilms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Microbial biofilms present a significant challenge in clinical and industrial settings due to their inherent resistance to antimicrobial agents and the host immune system. The composition of the biofilm extracellular matrix is critical to its structure and function. This technical guide delves into the occurrence of a specific branched-chain fatty acid methyl ester, Methyl 14-methylpentadecanoate, within microbial biofilms. Notably, this molecule has been identified as a significant component of biofilms formed by vancomycin-resistant Staphylococcus aureus (VRSA) under antibiotic-induced stress. This document provides a comprehensive overview of its detection, quantification, the experimental protocols for its analysis, and discusses its potential role in biofilm architecture and pathogenesis.

Introduction

Biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS), which adheres to both biotic and abiotic surfaces. This matrix, composed of polysaccharides, proteins, extracellular DNA (eDNA), and lipids, provides a protective niche for bacteria, contributing to their persistence and virulence. The lipid composition of the biofilm matrix is increasingly recognized as a crucial factor in determining the physical properties and stability of the biofilm.

Branched-chain fatty acids (BCFAs), such as those of the anteiso and iso series, are important components of the cell membranes of many bacteria, particularly Gram-positive species. They play a role in maintaining membrane fluidity and adapting to environmental stressors. This compound is the methyl ester of 14-methylpentadecanoic acid, an anteiso-branched-chain fatty acid. Recent findings have highlighted its presence not just as a cellular component but as a significant part of the extracellular matrix in biofilms of clinically important pathogens.

This guide focuses on the occurrence of this compound in microbial biofilms, with a particular emphasis on its documented presence in vancomycin-resistant Staphylococcus aureus (VRSA). Sub-lethal concentrations of vancomycin (B549263) have been shown to induce biofilm formation in MRSA and VRSA, a phenomenon linked to mechanisms such as the secretion of membrane vesicles and the release of eDNA through autolysis[1][2][3]. The alteration of the biofilm's fatty acid profile under such conditions suggests a specific adaptive response.

Quantitative Occurrence of this compound

The most direct evidence for the presence of this compound in microbial biofilms comes from studies on vancomycin-resistant Staphylococcus aureus (VRSA). Research has shown that under the stress of sub-lethal vancomycin concentrations, a VRSA isolate produced a biofilm rich in a variety of fatty acids. This compound was identified as a notable component of this biofilm matrix.

The relative abundance of this fatty acid methyl ester was found to vary depending on the surface material on which the biofilm was formed, suggesting an interaction between the bacterium, the antibiotic, and the surface environment. The following table summarizes the quantitative data from a key study on a VRSA strain (CP2)[4].

| Surface Material | Biofilm Environment | Relative Percentage of this compound in Biofilm Matrix | Reference |

| Silicon (hydrophobic) | Mueller-Hinton broth with 14 µg/ml vancomycin | 8.74% | [4] |

| Nylon (hydrophobic) | Mueller-Hinton broth with 14 µg/ml vancomycin | 10.57% | [4] |

| Glass (hydrophilic) | Mueller-Hinton broth with 14 µg/ml vancomycin | 8.17% | [4] |

Table 1: Quantitative Analysis of this compound in VRSA Biofilms.

These findings indicate that this compound is a significant component of the extracellular matrix of VRSA biofilms, particularly on hydrophobic surfaces, which are common in medical devices[4].

Experimental Protocols

The identification and quantification of this compound in microbial biofilms require specific and sensitive analytical techniques. The following protocol is based on the methodology used to successfully identify this compound in VRSA biofilms[4].

Biofilm Formation and Extraction of Extracellular Matrix

-

Biofilm Culture:

-

Prepare sterile sections of the desired tubing material (e.g., silicon, nylon, glass), typically 2-inch pieces.

-

Submerge the tubing pieces in Mueller-Hinton (MH) broth supplemented with a sub-lethal concentration of vancomycin (e.g., 14 µg/ml for VRSA).

-

Inoculate the broth with a 4-hour young culture of the VRSA strain.

-

Incubate at 37°C for 48 hours to allow for robust biofilm formation.

-

Include controls such as the strain without antibiotic and a sensitive control strain with and without the antibiotic.

-

-

Biofilm Fixation and Staining (for qualitative assessment):

-

After incubation, wash the tubing pieces with phosphate-buffered saline (pH 7.0).

-

Fix the biofilms by dipping the tubes in acetic acid.

-

Stain with 3% crystal violet for 15 minutes.

-

Wash with distilled water and observe the biofilm.

-

-

Extraction of Biofilm Matrix:

-

Incubate the biofilm-coated tubing sections in deionized distilled water for 1 hour.

-

Wash with ethanol (B145695) to remove non-adherent cells.

-

The adherent biofilm matrix can then be processed for fatty acid analysis.

-

Fatty Acid Methyl Ester (FAME) Synthesis and Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation:

-

The extracted biofilm matrix is subjected to transesterification to convert fatty acids into their corresponding methyl esters. A common method involves using a reagent like 1.25 M HCl in anhydrous methanol (B129727) and heating at 50°C overnight[5].

-

-

GC-MS Analysis:

-

Column: Use a capillary column suitable for FAME analysis, such as an HP-5MS (5% Phenyl methylsiloxane) column (60 m x 0.25 mm i.d. x 0.25 µm film thickness)[4].

-

Carrier Gas: Helium with a flow rate of 0.8 ml/min[4].

-

Injector and Detector Temperatures: 240°C and 270°C, respectively[4].

-

Oven Temperature Program:

-

Initial temperature of 150°C, hold for 2 minutes.

-

Ramp to 240°C at a rate of 3°C/min.

-

Hold at 230°C for 10 minutes[4].

-

-

Mass Spectrometer: Operate in electron impact (EI) mode at 70 eV with a scan range of 50-800 m/z[4].

-

Identification: Identify this compound by comparing its mass spectrum and retention time with a known standard and by matching with a mass spectral library (e.g., NIST).

-

References

- 1. Vancomycin-induced biofilm formation by methicillin-resistant Staphylococcus aureus is associated with the secretion of membrane vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. media.neliti.com [media.neliti.com]

- 4. applications.emro.who.int [applications.emro.who.int]

- 5. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Characterization of Methyl 14-methylpentadecanoate Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 14-methylpentadecanoate, an iso-branched fatty acid methyl ester (FAME), and its isomers are of growing interest in various scientific fields, including microbiology, food science, and pharmacology. As components of bacterial cell membranes, they serve as important biomarkers. Their unique branched structures influence the physical properties of lipids, such as melting point and fluidity, which can have implications for drug delivery systems and formulation science. The parent fatty acid, 14-methylpentadecanoic acid, has been identified as a potential biomarker for rheumatoid arthritis and has shown antimicrobial and anti-inflammatory properties. This guide provides a comprehensive overview of the analytical techniques used to characterize this compound and its common anteiso isomer, Methyl 13-methylpentadecanoate.

Physicochemical Properties

The position of the methyl branch significantly influences the physical properties of these isomers. Below is a summary of available data.

| Property | This compound (iso) | Methyl 13-methylpentadecanoate (anteiso) |

| Molecular Formula | C₁₇H₃₄O₂[1] | C₁₇H₃₄O₂[2][3] |

| Molecular Weight | 270.45 g/mol [1] | 270.5 g/mol [2] |

| CAS Number | 5129-60-2[1] | 5487-50-3[2][3] |

| Boiling Point | 311.00 to 312.00 °C @ 760 mm Hg (estimated)[4] | Not readily available |

| Flash Point | 144.1 °C (Tag Closed Cup, estimated)[4][5] | Not readily available |

| Appearance | Liquid[5] | Not readily available |

Chromatographic Separation

Gas chromatography (GC) is the primary technique for separating FAME isomers. The choice of stationary phase is critical for achieving baseline resolution.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of GC with the identification capabilities of mass spectrometry. The retention behavior of the isomers is dependent on the polarity of the stationary phase.

| Parameter | This compound (iso) | Methyl 13-methylpentadecanoate (anteiso) |

| Kovats Retention Index (DB-5) | 1884[6] | Not readily available |

| Kovats Retention Index (SE-30) | 1877[7] | Not readily available |

Note: Retention indices are dependent on the specific GC conditions and column used.

Spectroscopic Characterization

Spectroscopic techniques are essential for the unambiguous identification and structural elucidation of this compound isomers.

Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry of FAMEs provides characteristic fragmentation patterns.

| Characteristic Fragment (m/z) | This compound (iso) | Methyl 13-methylpentadecanoate (anteiso) | Interpretation |

| M+ | 270 | 270 | Molecular Ion |

| 74 | Abundant | Abundant | McLafferty rearrangement product, characteristic of FAMEs |

| 227 | Present | Absent | Loss of an isopropyl radical (•CH(CH₃)₂) from the iso-terminus |

| [M-43]+ | Present | Present | Loss of a propyl radical (•C₃H₇) from the anteiso-terminus may occur, but loss of an ethyl radical is more characteristic. |

| [M-29]+ | Less prominent | More prominent | Loss of an ethyl radical (•C₂H₅) from the anteiso-terminus |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each atom in the molecule.

¹H NMR Spectral Data (Predicted/Reported in CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Assignment (this compound) | Assignment (Methyl 13-methylpentadecanoate) |

| ~3.67 | s | -OCH₃ | -OCH₃ |

| ~2.30 | t | -CH₂-COO- | -CH₂-COO- |

| ~1.63 | m | -CH₂-CH₂-COO- | -CH₂-CH₂-COO- |

| ~1.51 | m | -CH(CH₃)₂ | -CH(CH₃)CH₂CH₃ |

| ~1.25 | br s | -(CH₂)ₙ- | -(CH₂)ₙ- |

| ~0.86 | d | -CH(CH₃)₂ | -CH(CH₃)CH₂CH₃ |

| ~0.85 | t | Not applicable | -CH₂CH₃ |

¹³C NMR Spectral Data (Predicted in CDCl₃)

| Chemical Shift (ppm) | Assignment (this compound) | Assignment (Methyl 13-methylpentadecanoate) |

| ~174.4 | C=O | C=O |

| ~51.4 | -OCH₃ | -OCH₃ |

| ~39.0 | C-13 | C-12 |

| ~34.1 | C-2 | C-2 |

| ~29.7 - 29.1 | -(CH₂)ₙ- | -(CH₂)ₙ- |

| ~27.2 | C-14 | C-13 |

| ~25.0 | C-3 | C-3 |

| ~22.7 | C-15 | C-14 |

| ~14.1 | Not applicable | Terminal -CH₃ of ethyl group |

| ~11.4 | Not applicable | Methyl branch on C-13 |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is useful for identifying key functional groups.

| Wavenumber (cm⁻¹) | Assignment |

| ~2955, 2924, 2854 | C-H stretching (asymmetric and symmetric) of CH₃ and CH₂ groups |

| ~1743 | C=O stretching of the ester group |

| ~1465 | C-H bending of CH₂ and CH₃ groups |

| ~1170 | C-O stretching of the ester group |

Experimental Protocols

Synthesis of this compound (iso)

A common method for the synthesis of iso-branched fatty acids involves the malonic ester synthesis or the use of organocuprate reagents. A general procedure is outlined below:

-

Starting Material: A long-chain ω-haloalkanoic acid ester (e.g., methyl 11-bromoundecanoate).

-

Reaction: React the starting material with lithium diisopropylcuprate (from isopropyl bromide and lithium in the presence of copper(I) iodide).

-

Workup: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Purification: Extract the product with an organic solvent (e.g., diethyl ether), wash with brine, dry over anhydrous sodium sulfate, and purify by column chromatography on silica (B1680970) gel.

Synthesis of Methyl 13-methylpentadecanoate (anteiso)

The synthesis of the anteiso isomer can be achieved using a similar strategy but with a different organocuprate reagent.

-

Starting Material: A long-chain ω-haloalkanoic acid ester (e.g., methyl 11-bromoundecanoate).

-

Reaction: React the starting material with lithium di-sec-butylcuprate (from 2-bromobutane).

-

Workup and Purification: Follow the same procedure as for the iso isomer.

Sample Preparation for GC-MS Analysis (from Biological Samples)

-

Lipid Extraction: Extract total lipids from the sample using a modified Bligh-Dyer method with a chloroform (B151607):methanol (B129727):water (1:2:0.8, v/v/v) solvent system.

-

Transesterification: Evaporate the lipid extract to dryness under a stream of nitrogen. Add 1 mL of 2% sulfuric acid in methanol and heat at 100°C for 1 hour.

-

FAME Extraction: After cooling, add 1.5 mL of water and 1 mL of hexane (B92381). Vortex and centrifuge. Collect the upper hexane layer containing the FAMEs.

-

Analysis: Inject an aliquot of the hexane layer into the GC-MS system.

GC-MS Operating Conditions

-

Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column. For better separation of isomers, a more polar column such as a cyanopropyl phase (e.g., HP-88) can be used.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program: Initial temperature of 120°C, hold for 2 min, ramp to 240°C at 4°C/min, and hold for 10 min.

-

Injector Temperature: 250°C.

-

MS Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-550.

NMR Spectroscopy

-

Solvent: Deuterated chloroform (CDCl₃).

-

Concentration: ~10 mg of the FAME in 0.7 mL of CDCl₃.

-

Instrument: 400 MHz or higher field NMR spectrometer.

-

¹H NMR: Acquire spectra with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire proton-decoupled spectra.

FTIR Spectroscopy

-

Method: Attenuated Total Reflectance (ATR) or as a thin film on a KBr plate.

-

Instrument: A standard FTIR spectrometer.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

Workflow and Pathway Diagrams

Caption: General experimental workflow for the synthesis, extraction, and characterization of this compound isomers.

Conclusion

The characterization of this compound and its isomers requires a multi-technique approach. Gas chromatography, particularly with mass spectrometric detection, is indispensable for the separation and initial identification of these closely related compounds. NMR and FTIR spectroscopy provide the detailed structural information necessary for unambiguous confirmation. The protocols and data presented in this guide offer a solid foundation for researchers and scientists working with these important branched-chain fatty acid methyl esters. Further research to establish a more comprehensive database of chromatographic retention times on various stationary phases and detailed spectroscopic data for a wider range of isomers will be invaluable to the scientific community.

References

- 1. This compound | C17H34O2 | CID 21205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 13-methylpentadecanoate | C17H34O2 | CID 554151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pentadecanoic acid, 13-methyl-, methyl ester [webbook.nist.gov]

- 4. methyl 14-methyl pentadecanoate, 5129-60-2 [thegoodscentscompany.com]

- 5. This compound [chembk.com]

- 6. The Kovats Retention Index: this compound (C17H34O2) [pherobase.com]

- 7. Pentadecanoic acid, 14-methyl-, methyl ester [webbook.nist.gov]

14-methylpentadecanoic acid as a potential biomarker for rheumatoid arthritis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by systemic inflammation, particularly in the synovial joints, leading to progressive joint damage. The identification of sensitive and specific biomarkers is crucial for early diagnosis, prognosis, and the development of targeted therapies. Emerging evidence from metabolomic studies suggests that alterations in fatty acid metabolism are a significant feature of RA pathogenesis. This technical guide focuses on 14-methylpentadecanoic acid, a branched-chain fatty acid, and explores its potential as a biomarker for RA. This document provides a comprehensive overview of the current state of research, including detailed experimental protocols for its quantification and an exploration of its potential role in the inflammatory signaling pathways central to RA.

Introduction to 14-Methylpentadecanoic Acid

14-Methylpentadecanoic acid, also known as isopalmitic acid, is a saturated branched-chain fatty acid (BCFA). BCFAs are found in various biological systems and are obtained through diet, particularly from dairy and ruminant meat products, as well as synthesized by the gut microbiota. In recent years, metabolomic profiling of patients with rheumatoid arthritis has revealed significant alterations in lipid metabolism, with several fatty acids emerging as potential biomarkers[1][2]. Notably, 14-methylpentadecanoic acid has been identified as a potential biomarker for RA, with studies indicating its presence in the synovial fluid of affected joints[3].

Quantitative Data on 14-Methylpentadecanoic Acid in Rheumatoid Arthritis

While several metabolomic studies have identified alterations in fatty acid profiles in rheumatoid arthritis patients, specific quantitative data for 14-methylpentadecanoic acid remains limited in the published literature. One metabolomics study of synovial fluid from RA patients compared to osteoarthritis (OA) patients reported a downregulation of the fatty acid biosynthesis pathway in the RA group, suggesting a potential decrease in the levels of certain fatty acids[4][5]. However, this study did not provide a specific concentration of 14-methylpentadecanoic acid.

Another study identified isopalmitic acid as one of twenty potential biomarkers for RA in synovial fluid, but quantitative data in a tabular format was not presented. The table below is a template that can be populated as more quantitative studies become available.

| Analyte | Patient Group | Matrix | Concentration (Mean ± SD) | Method | Reference |

| 14-Methylpentadecanoic Acid | Rheumatoid Arthritis (RA) | Synovial Fluid | Data Not Available | GC-MS | |

| Healthy Controls | Synovial Fluid | Data Not Available | GC-MS | ||

| Rheumatoid Arthritis (RA) | Serum/Plasma | Data Not Available | GC-MS | ||

| Healthy Controls | Serum/Plasma | Data Not Available | GC-MS |

Potential Role in Inflammatory Signaling Pathways

The precise mechanisms by which 14-methylpentadecanoic acid may influence the inflammatory cascade in rheumatoid arthritis are not yet fully elucidated. However, research into the immunomodulatory effects of fatty acids, including branched-chain fatty acids, provides a basis for several hypotheses. The primary signaling pathways implicated in RA pathogenesis include the Nuclear Factor-kappa B (NF-κB), Janus Kinase-Signal Transducer and Activator of Transcription (JAK-STAT), and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response in RA, driving the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules in synovial cells. Some studies on short-chain fatty acids have demonstrated an inhibitory effect on NF-κB activation in macrophages[6]. It is plausible that branched-chain fatty acids like 14-methylpentadecanoic acid could exert similar immunomodulatory effects, potentially by interfering with the activation of the IκB kinase (IKK) complex or the nuclear translocation of NF-κB subunits.

JAK-STAT Signaling Pathway

The JAK-STAT pathway is critical for transducing signals from a wide array of cytokines that are central to RA pathology, including interleukins (IL-6, IL-2) and interferons. Upon cytokine binding to their receptors, JAKs become activated and phosphorylate STAT proteins, which then translocate to the nucleus to regulate gene expression. The influence of branched-chain fatty acids on this pathway is an area of active investigation. It is hypothesized that 14-methylpentadecanoic acid could modulate the activity of JAKs or the phosphorylation of STATs, thereby altering the cellular response to pro-inflammatory cytokines.

MAPK Signaling Pathway

The MAPK family of kinases, including p38, JNK, and ERK, are key regulators of cellular responses to stress and inflammatory stimuli. In RA, these pathways are activated in synovial cells and contribute to the production of pro-inflammatory cytokines and matrix metalloproteinases that degrade cartilage. Some studies have shown that certain dietary fatty acids can amplify inflammatory responses through p38 MAPK signaling[7]. Conversely, other fatty acids may have inhibitory effects. The effect of 14-methylpentadecanoic acid on the MAPK pathways in the context of RA remains to be determined.

Experimental Protocols

Accurate quantification of 14-methylpentadecanoic acid in biological matrices is essential for its validation as a biomarker. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed for this purpose.

Sample Collection and Preparation

Synovial Fluid:

-

Aspirate synovial fluid from the affected joint under sterile conditions.

-

Centrifuge the sample at 2000 x g for 10 minutes to remove cellular debris.

-

Store the supernatant at -80°C until analysis.

Serum/Plasma:

-

Collect whole blood in appropriate tubes (serum separator tubes for serum, EDTA or heparin tubes for plasma).

-

For serum, allow the blood to clot at room temperature for 30 minutes, then centrifuge at 1500 x g for 15 minutes.

-

For plasma, centrifuge the blood at 1500 x g for 15 minutes immediately after collection.

-

Aliquot the supernatant and store at -80°C.

Fatty Acid Extraction and Derivatization for GC-MS Analysis

This protocol is adapted from established methods for fatty acid analysis.

-

Lipid Extraction (Folch Method):

-

To 100 µL of sample (synovial fluid, serum, or plasma), add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.

-

Vortex vigorously for 2 minutes.

-

Add 500 µL of 0.9% NaCl solution and vortex again.

-

Centrifuge at 2000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

-

Saponification and Methylation:

-

To the dried lipid extract, add 1 mL of 0.5 M NaOH in methanol.

-